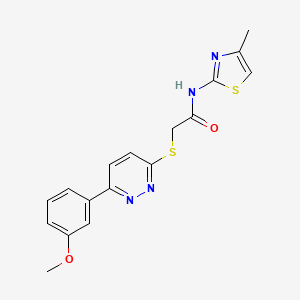

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, a thiazole ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-7-6-14(20-21-16)12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZOAASPOHMOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The thiazole ring is then synthesized and attached to the pyridazine ring via a thioether linkage. The final step involves the acylation of the thiazole ring with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide lies in its specific substitution pattern and the presence of both pyridazine and thiazole rings, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 344.38 g/mol. The structure features a pyridazine ring substituted with a methoxyphenyl group, a thioether linkage, and a thiazole moiety, which are known to influence the biological activity of similar compounds.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : Many thiazole and pyridazine derivatives have shown promising antibacterial and antifungal properties.

- Anticancer Activity : There is significant interest in the anticancer potential of thiazole-containing compounds due to their ability to inhibit tumor growth through various mechanisms.

- Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant properties, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

The biological activity of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.

- Receptor Modulation : Interaction with various receptors can modulate neurotransmitter release, affecting neuronal excitability and potentially providing neuroprotective effects.

- Oxidative Stress Reduction : Some studies suggest that thiazole derivatives may enhance antioxidant defenses, reducing cellular oxidative stress.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Anticancer Activity : A study demonstrated that derivatives similar to the target compound exhibited IC50 values ranging from 10 µM to 50 µM against cancer cell lines such as MCF-7 and A549, indicating moderate to high potency against tumor cells .

- Neuroprotective Studies : In animal models, certain analogs showed significant protection against chemically induced seizures, with effective doses ranging from 20 mg/kg to 50 mg/kg .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for Gram-positive bacteria .

Q & A

What are the standard synthetic routes for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via Suzuki coupling to introduce the 3-methoxyphenyl group .

- Step 2: Thioether formation by reacting the pyridazine intermediate with a thiol-containing reagent (e.g., thioglycolic acid derivatives) under basic conditions (e.g., triethylamine in DMF) .

- Step 3: Coupling with the 4-methylthiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .

Key Considerations: Solvent polarity and temperature (often 0–60°C) critically influence reaction efficiency.

Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typical for pharmacological studies) and monitor degradation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during thioether formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .

- Catalysts: Use of Pd catalysts (e.g., Pd(PPh₃)₄) for efficient Suzuki coupling of aryl groups .

How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Assays: Validate kinase inhibition data (e.g., IC₅₀ discrepancies) using fluorescence polarization and radiometric assays .

- Physicochemical Profiling: Assess compound stability (e.g., via HPLC) under assay conditions to rule out degradation artifacts .

What computational strategies can model the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR, CDK2) .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to study conformational stability in solvent or protein pockets .

- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using partial least squares regression .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to enhance target affinity .

- Thiazole Substitutions: Replace 4-methylthiazole with 4-ethyl or 4-chloro analogs to evaluate steric and electronic effects .

- Bioisosteric Replacement: Substitute the thioacetamide linker with sulfonamide or carbamate groups to modulate pharmacokinetics .

What are the primary biological targets or pathways investigated for this compound?

Answer:

- Kinase Inhibition: Prioritize screening against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

- Anti-inflammatory Pathways: Assess COX-2 or NF-κB inhibition in macrophage models (e.g., RAW 264.7 cells) .

- Apoptosis Induction: Evaluate caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) .

How to evaluate the compound’s stability under physiological conditions?

Answer:

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via HPLC .

- Plasma Stability: Incubate with human plasma (37°C, 1–24 hours); quantify intact compound using LC-MS .

- Light/Thermal Stability: Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.